3-Methanesulfonylazepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-methylsulfonylazepane |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
QTOOOBZUCATRPS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCCNC1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in 3 Methanesulfonylazepane Synthesis and Transformations
Mechanistic Investigations of Azepane Ring Formation
The construction of the seven-membered azepane ring is a significant challenge in synthetic chemistry. Various mechanistic strategies have been developed, broadly categorized into ring-expansion reactions, intramolecular cyclizations, and rearrangements.
A prominent method for azepane synthesis involves the Beckmann rearrangement of cyclohexanone (B45756) oximes. acs.org This reaction is typically initiated by treating the oxime with an acid, which protonates the hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the N-O bond, leading to the formation of a nitrilium ion intermediate. Subsequent capture of this intermediate by water and tautomerization yields a lactam (ε-caprolactam), which can then be reduced to the azepane ring. acs.orgmasterorganicchemistry.com Similarly, the Schmidt reaction provides another route for ring expansion, where a ketone reacts with hydrazoic acid under acidic conditions to form the azepane scaffold, often proceeding through a similar lactam intermediate.
Ring-expansion of smaller rings , such as azetidinium or cyclopropane (B1198618) derivatives, also serves as a powerful tool. The expansion of bicyclic azetidiniums to form azepanes can proceed via ylide intermediates. researchgate.net Another approach involves the thermal ring-opening of 7,7-dihalo-2-azabicyclo[4.1.0]heptane systems. This transformation is believed to proceed through the formation of an allyl cation intermediate, which is then trapped to yield a halogenated dihydro-1H-azepine.
Intramolecular cyclization represents another major class of azepane synthesis. Reductive amination is a key strategy, where a precursor molecule containing both an amine and a carbonyl (or a group that can be converted to a carbonyl) is cyclized under reducing conditions. nih.gov A detailed mechanistic study on the formation of a hydroxylated azepane revealed a domino sequence starting with debenzylation to form a hemiacetal, which exists in equilibrium with its open-chain aldehyde form. An intramolecular nucleophilic attack by the amine group on the aldehyde triggers the formation of a seven-membered cyclic hemiaminal intermediate. This is followed by acid-catalyzed dehydration to form an iminium ion, which is then hydrogenated to the final azepane product. researchgate.net The aza-Prins cyclization offers another elegant route, combining an electrophilic addition to an alkene or alkyne with a subsequent cyclization, often involving an N-acyliminium ion intermediate, to construct the heterocyclic ring in a single step. nih.govacs.org
The formation of the azepane ring involves a sequence of fundamental elementary steps, including protonation, nucleophilic attack, dehydration, and rearrangement. The specific sequence and the molecularity of the rate-determining step depend on the chosen synthetic strategy.
In the Beckmann rearrangement , the initial protonation of the oxime hydroxyl group is a rapid equilibrium. The rate-determining step is the subsequent unimolecular rearrangement of the protonated oxime, involving the migration of an alkyl group and the departure of water to form a nitrilium ion. This is a classic example of a masterorganicchemistry.comrsc.org-shift. masterorganicchemistry.comrsc.org
For intramolecular reductive amination , the mechanism is a multi-step process. nih.gov
Hemiaminal Formation: Nucleophilic attack of the tethered amine onto the carbonyl group. This can be a stepwise process, particularly when influenced by coordinating solvents like water, which can lower the activation barrier. rsc.org
Dehydration: The hemiaminal intermediate eliminates a molecule of water, typically under acidic catalysis, to form a cyclic iminium ion.
Reduction: The iminium ion is then reduced by an external hydride source to yield the final azepane. The reduction of the C=N bond is the final elementary step in this sequence.
The aza-Prins cyclization also proceeds through a series of steps. It often begins with the formation of an iminium or N-acyliminium ion from an amine/amide and an aldehyde. This electrophilic species is then attacked by a tethered nucleophilic alkene or alkyne (the Prins reaction), leading to cyclization. The process can be either stepwise, involving a discrete carbocation or vinyl cation intermediate, or concerted, where cyclization and nucleophile capture occur simultaneously. nih.govacs.orgchinesechemsoc.org The exact pathway can be influenced by the nature of the reactants and the counterion present. nih.gov
The transient nature of reaction intermediates makes their identification challenging yet crucial for confirming a proposed mechanism. A combination of spectroscopic methods and trapping experiments has enabled the characterization of several key intermediates in azepane synthesis.
In the synthesis of hydroxylated azepanes via reductive amination, the presence of the cyclic hemiaminal intermediate has been confirmed directly by electrospray ionization mass spectrometry (ESI-MS). The subsequent formation of the iminium ion is inferred from the reaction outcome and is a well-established intermediate in such transformations. researchgate.net Computational studies using Density Functional Theory (DFT) have further supported the formation of iminium intermediates in reductive amination pathways, showing that their formation is thermodynamically favorable in the presence of an acid co-catalyst. rsc.org
In the Rh(II)-catalyzed synthesis of fused azepines, a cis-1-imino-2-vinylcyclopropane is proposed as a critical, albeit transient, intermediate that undergoes a subsequent 1-aza-Cope rearrangement. researchgate.net For ring expansions of dihalocyclopropanes, allyl cation species are the key intermediates generated upon thermal ring-opening and halide departure. researchgate.net Other notable intermediates include N-arylnitrilium ions in the Beckmann rearrangement rsc.org and α-amino-organolithium compounds when using lithiation-substitution strategies on N-Boc protected azepanes. whiterose.ac.uk
Table 1: Key Reaction Intermediates in Azepane Ring Formation
| Synthetic Strategy | Key Intermediate(s) | Method of Identification/Postulation |
| Beckmann Rearrangement | Nitrilium ion | Kinetic Studies, Isotopic Labeling rsc.org |
| Intramolecular Reductive Amination | Hemiaminal, Iminium ion | ESI-MS, Mechanistic Inference, DFT researchgate.netrsc.org |
| Aza-Prins Cyclization | N-Acyliminium ion, Vinyl cation | Mechanistic Inference, Product Analysis nih.govacs.org |
| Cyclopropane Ring Expansion | Allyl cation | Mechanistic Postulation, Product Analysis |
| Lithiation-Substitution | α-Amino-organolithium | Trapping Experiments whiterose.ac.uk |
Detailed Mechanisms of Sulfone Group Introduction and Modification
The introduction of the methanesulfonyl (mesyl) group to the azepane nitrogen to form 3-methanesulfonylazepane is typically achieved via a nucleophilic substitution reaction. The nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This reaction proceeds through a standard nucleophilic acyl substitution -type mechanism. The lone pair of the secondary amine nitrogen attacks the sulfur atom, leading to a transient, tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Modification of a sulfur-containing azepane precursor provides an alternative route. For instance, a C-sulfonylated azepane could be synthesized by the oxidation of a corresponding C-thioether substituted azepane. This oxidation generally proceeds in a stepwise manner. The thioether is first oxidized to a sulfoxide (B87167), which is an intermediate in this pathway. Further oxidation of the sulfoxide yields the final sulfone. Various oxidizing agents can be employed, and the selectivity towards the sulfoxide or sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For example, kinetic studies on copper-mediated C-H sulfonylation suggest a turnover-limiting step involving a concerted C-H cleavage via a dearomative Wheland-type transition state when using transient imine directing groups. researchgate.net
Kinetic Studies for Reaction Pathway Determination
Kinetic analysis is a powerful tool for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations, temperature, and catalysts. While specific kinetic data for the synthesis of this compound itself is not extensively reported, studies on analogous and constituent reactions provide significant insight.
For instance, kinetic studies of the Beckmann rearrangement of acetophenone (B1666503) oximes in sulfuric acid have shown that the reaction rate depends on the acid concentration. These studies helped establish that the reactive species is an oxime O-sulphonic acid and that an N-arylnitrilium ion is a key intermediate. rsc.org Similarly, kinetic investigations into the vapor-phase Beckmann rearrangement over solid acid catalysts have been used to develop rate equations and determine that the desorption of the product (ε-caprolactam) can be the rate-limiting step, providing an activation energy of 94.69 kJ/mol under specific conditions. researchgate.net
In the context of reductive amination , kinetic models have revealed that the reaction pathway is highly solvent-dependent. In organic solvents, primary amines are formed via two competing routes: hydrogenation of an imine and hydrogenolysis of a Schiff base adduct. In contrast, the formation of these intermediates is disfavored in water. Such studies identify methanol (B129727) as an optimal solvent due to its ability to promote high rates of both imine formation and subsequent hydrogenation. researchgate.net Kinetic data from NMR spectroscopy combined with quantum mechanical calculations have also demonstrated an autocatalytic effect of water in certain reductive aminations, where water molecules stabilize the transition state through hydrogen bonding. acs.org
For the sulfonylation of amines , kinetic studies using in situ NMR have been employed to deconvolute the elementary steps of catalysis. In azole-catalyzed aminolysis, which is mechanistically related to sulfonylation, the rate was found to be first order with respect to the acyl donor, the catalyst, and the amine under specific conditions, allowing for the identification of the rate-determining step. acs.org
Theoretical Frameworks for Predicting Reaction Pathways and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), provides a robust theoretical framework for investigating reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, transition states, and intermediates, offering deep insights into reaction feasibility, pathways, and selectivity. rsc.orgresearchgate.netresearchgate.netsemanticscholar.orgijcce.ac.irnih.gov
DFT calculations have been instrumental in understanding the intricacies of azepane formation. For example, in the synthesis of fused tetrazolo azepanes, computational studies revealed a pseudo-concerted mechanism where the formation of the N-C bond precedes N-N bond formation. rsc.org In studies of reductive amination, DFT calculations showed that explicit water coordination lowers the activation barrier for nucleophilic addition by 6–10 kcal/mol, favoring a stepwise pathway over a concerted one. rsc.org
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to rationalize and predict the outcomes of chemical reactions, particularly pericyclic reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. A smaller energy gap between the interacting HOMO and LUMO facilitates the reaction.
A compelling application of FMO theory is seen in the elucidation of competing reaction pathways in the formation of fused azepine systems. In one study, the reaction between an imine and a tethered olefin could proceed via either an Imino Diels-Alder (IADA) [4+2] cycloaddition or an ene-type cyclization. chinesechemsoc.org DFT calculations and FMO analysis revealed that the reaction pathway could be selected based on the reaction conditions.
Neutral Conditions: The energy gap between the LUMO of the imine (diene) and the HOMO of the olefin (dienophile) is relatively large (calculated at 8.3 eV). Under these conditions, the ene-type reaction is favored.
Acidic Conditions: Protonation of the imine significantly lowers the energy of its LUMO. This dramatically reduces the HOMO-LUMO energy gap to 7.5 eV, making the IADA pathway kinetically more favorable. The calculations predicted that the cis product should be major, which was confirmed by experimental results. chinesechemsoc.org
Table 2: FMO Analysis of Competing Pathways in Azepine Formation chinesechemsoc.org
| Reaction Condition | Reacting Species | HOMO-LUMO Energy Gap (eV) | Favored Pathway |
| Neutral | Neutral Imine | 8.3 | Ene-type Cyclization |
| Acidic | Protonated Imine | 7.5 | Imino Diels-Alder (IADA) |
Furthermore, theoretical studies have shown that the incorporation of an azepine ring itself can induce significant delocalization of the frontier molecular orbitals. This "azepination" strategy can effectively tune the electronic properties, such as the HOMO-LUMO gap, of larger molecular systems, which is a key principle in designing novel materials with specific electronic and photophysical properties.
Transition State Analysis
While specific experimental or computational transition state analyses for the direct synthesis of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous systems, particularly those involving N-functionalized azepanes and sulfonyl group transformations. Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating reaction pathways and characterizing the geometries and energies of transition states in complex organic reactions. rsc.orgchemrxiv.orgmdpi.com
A plausible reaction for this transformation is the sulfonylation of 3-hydroxyazepane with methanesulfonyl chloride in the presence of a base. A computational analysis of this reaction would likely investigate the following:
Conformational Analysis of Reactants: The azepane ring exists in various chair and boat conformations. The relative energies of these conformers for the 3-hydroxyazepane reactant would be determined to identify the most stable starting geometry.
Mechanism of Sulfonylation: The reaction would proceed via a nucleophilic attack of the hydroxyl group on the sulfur atom of methanesulfonyl chloride. The transition state for this SN2-type reaction would be located and its geometry optimized. Key parameters would include the forming O-S bond distance and the elongating S-Cl bond distance.
Role of the Base: The base, typically a tertiary amine like triethylamine, plays a crucial role in scavenging the HCl byproduct. DFT calculations could model the explicit or implicit role of the base in the transition state, assessing its influence on the activation energy.
Energy Profile: A complete potential energy surface would be calculated, mapping the energy changes from reactants to products through the transition state. This would provide the activation energy barrier, which is a key determinant of the reaction rate.
In a related context, DFT studies on the conversion of ephedrine (B3423809) derivatives to oxazolidinones, a reaction that can involve a sulfonation step, have provided mechanistic insights into SN1 versus SN2 pathways. uv.es These studies highlight how the stereochemistry of the starting material and the reaction conditions can influence the operative mechanism, which is reflected in the calculated transition state energies. uv.es
The following table presents hypothetical energy data for a DFT-calculated transition state in the sulfonylation of 3-hydroxyazepane, based on typical values for similar reactions.
| Parameter | Hypothetical Value (kcal/mol) |
| Relative Energy of Reactants | 0.0 |
| Activation Energy (ΔG‡) | +15 to +25 |
| Relative Energy of Products | -10 to -20 |
Table 1: Hypothetical DFT-calculated energy parameters for the transition state of the sulfonylation of 3-hydroxyazepane.
This type of detailed computational analysis, though not specifically reported for this compound, is crucial for understanding and optimizing its synthesis. It allows for the prediction of reaction feasibility and the rationalization of observed outcomes.
Stereochemical Outcomes and Diastereoselective Control in this compound Synthesis
The synthesis of this compound from a chiral or prochiral precursor introduces the possibility of forming stereoisomers. Controlling the stereochemical outcome, particularly achieving high diastereoselectivity, is a significant challenge and a key focus in modern synthetic organic chemistry. nih.govorganic-chemistry.org Diastereoselective synthesis aims to preferentially form one diastereomer over others, which is critical when the biological activity of a molecule is dependent on its specific three-dimensional structure. nih.gov
The stereocenter at the C3 position of the azepane ring in this compound would likely be installed via the transformation of a prochiral ketone or a chiral alcohol at that position. Several strategies can be employed to achieve diastereoselective control in the synthesis of such functionalized azepanes.
One common approach is substrate-controlled diastereoselection , where a pre-existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction. For instance, the reduction of a chiral, non-racemic 5-keto-azepane derivative has been shown to proceed with diastereofacial selectivity, favoring the approach of the reducing agent from the less sterically hindered face of the azepine ring. mdpi.com This principle could be applied to the synthesis of a chiral 3-hydroxyazepane precursor, where a substituent elsewhere on the azepane ring would direct the stereoselective reduction of a 3-ketoazepane.
Another powerful strategy is the use of chiral auxiliaries . An enantiopure auxiliary can be temporarily attached to the azepane scaffold to direct the stereoselective introduction of the methanesulfonyl group or its precursor. Following the diastereoselective reaction, the auxiliary is removed to afford the desired enantiomerically enriched product.
Catalyst-controlled diastereoselection offers an elegant alternative, where a chiral catalyst creates a chiral environment that favors the formation of one diastereomer. For example, the stereoselective synthesis of trisubstituted alkenes has been achieved with high Z-selectivity using a Julia-Kocienski olefination, where the choice of base and reaction conditions are critical. organic-chemistry.org Similarly, rhodium-catalyzed ring-closure reactions to form cyclobutanones have been shown to proceed with high diastereocontrol. acs.org In the context of azepane synthesis, a chiral catalyst could be employed in a variety of transformations, such as asymmetric hydrogenation or hydroboration of an unsaturated azepene precursor.
The table below summarizes potential diastereoselective approaches to a chiral 3-substituted azepane precursor for this compound, along with typical reported diastereomeric ratios (d.r.) for analogous systems.
| Diastereoselective Method | Precursor Type | Controlling Element | Typical Diastereomeric Ratio (d.r.) for Analogous Systems |
| Substrate-Controlled Reduction | Keto-azepane with chiral center | Existing stereocenter | 4:1 to >20:1 mdpi.com |
| Chiral Auxiliary-Directed Alkylation | N-acylated azepane enolate | Chiral auxiliary on nitrogen | >90:10 |
| Catalyst-Controlled Hydrogenation | Unsaturated azepene | Chiral metal catalyst | up to 99:1 |
Table 2: Potential strategies for diastereoselective synthesis of a 3-substituted azepane precursor.
The stereocontrolled synthesis of functionalized azepanes can also be achieved through ring-closing reactions. For example, the oxidative ring cleavage of unsaturated scaffolds followed by a double reductive amination with a primary amine provides a versatile route to piperidine (B6355638) and azepane frameworks with controlled stereochemistry. researchgate.net Furthermore, the synthesis of functionalized azepines has been accomplished via copper(I)-catalyzed tandem amination/cyclization reactions of fluorinated allenynes. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis of 3 Methanesulfonylazepane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. ipb.pt By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Methanesulfonylazepane, a combination of one-dimensional and two-dimensional NMR experiments is employed for an unambiguous structural assignment.
¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. The structure of this compound contains several distinct proton signals. The protons on the azepane ring are expected to appear as complex, overlapping multiplets in the aliphatic region. The proton at the C3 position, being directly attached to the carbon bearing the electron-withdrawing methanesulfonyl group, would be shifted significantly downfield compared to other ring protons. The methyl protons of the methanesulfonyl group are anticipated to appear as a sharp singlet, also in a downfield region due to the deshielding effect of the sulfonyl group. The N-H proton of the secondary amine would typically present as a broad singlet, with a chemical shift that is dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (Azepane Ring) | 1.5 - 3.0 | Broad Singlet |
| CH₂ (C7, Azepane Ring) | 2.8 - 3.1 | Multiplet |
| CH₂ (C2, Azepane Ring) | 2.9 - 3.2 | Multiplet |
| CH (C3, Azepane Ring) | 3.3 - 3.6 | Multiplet |
| CH₃ (Sulfonyl Group) | 2.9 - 3.1 | Singlet |
| CH₂ (C4, C5, C6, Azepane Ring) | 1.5 - 1.9 | Overlapping Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering insight into the carbon skeleton. libretexts.org In this compound, seven distinct signals are expected. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. The C3 carbon, bonded to the sulfonyl group, is predicted to be the most deshielded of the ring carbons, thus appearing at the highest chemical shift (further downfield). oregonstate.edu The carbons adjacent to the nitrogen (C2 and C7) will also be downfield relative to the other methylene (B1212753) carbons (C4, C5, C6). The methyl carbon of the methanesulfonyl group has a characteristic chemical shift. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (Azepane Ring) | 55 - 65 |
| C2 (Azepane Ring) | 48 - 55 |
| C7 (Azepane Ring) | 45 - 52 |
| CH₃ (Sulfonyl Group) | 40 - 45 |
| C4 (Azepane Ring) | 28 - 35 |
| C6 (Azepane Ring) | 25 - 30 |
| C5 (Azepane Ring) | 24 - 29 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. emerypharma.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the sequence of protons around the azepane ring, showing correlations, for example, between the C2 protons and the C3 proton, and between the C3 proton and the C4 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org It allows for the unambiguous assignment of each carbon atom that has protons bonded to it. For instance, the proton signal predicted at 3.3-3.6 ppm would show a cross-peak with the carbon signal at 55-65 ppm, confirming their direct bond at the C3 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. This technique is particularly important for identifying the position of substituents on a ring and connecting molecular fragments. In the case of this compound, the key HMBC correlation would be between the singlet of the sulfonyl methyl protons and the C3 carbon of the azepane ring, unequivocally confirming the location of the methanesulfonyl substituent.
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid, crystalline, or amorphous forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecular structure, conformation, and packing within the crystal lattice. ox.ac.uk
For this compound, ¹³C and ¹⁵N ssNMR could be utilized to study its solid-state properties. The technique is highly sensitive to the local electronic environment and can distinguish between different crystalline forms (polymorphs), which would manifest as different sets of chemical shifts for the same nuclei. dur.ac.uk This analysis can reveal the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. While no specific experimental data is available, ssNMR remains a key tool for the in-depth characterization of the solid form of such compounds.
Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz
The FT-IR spectrum of this compound would be dominated by characteristic absorptions corresponding to its key functional groups. The most prominent and diagnostic peaks would be from the methanesulfonyl group. The S=O bonds give rise to two very strong and sharp absorption bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. rsc.org The N-H bond of the secondary amine in the azepane ring would produce a moderate stretching vibration. Aliphatic C-H stretching and bending vibrations from the azepane ring and the methyl group would also be present.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3300 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium to Strong |
| S=O Asymmetric Stretch | 1350 - 1320 | Strong, Sharp |
| C-H Bend (Scissoring) | 1470 - 1440 | Medium |
| S=O Symmetric Stretch | 1160 - 1130 | Strong, Sharp |
| C-N Stretch | 1200 - 1100 | Medium |
| S-C Stretch | 800 - 700 | Medium |
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering insights into the structural backbone and functional groups of a molecule. For this compound, Raman spectroscopy would be instrumental in confirming the presence of its key structural motifs: the azepane ring and the methanesulfonyl group.
The vibrational modes of the sulfonyl group (SO₂) are particularly prominent in Raman spectra. The symmetric and asymmetric stretching vibrations of the SO₂ group are expected to produce strong, characteristic Raman shifts. Based on data for various sulfones and sulfonamides, these are anticipated in the following regions:
Symmetric SO₂ Stretch: 1100-1160 cm⁻¹
Asymmetric SO₂ Stretch: 1300-1350 cm⁻¹
The azepane ring, a seven-membered saturated heterocycle, would contribute a more complex set of vibrations. These include C-H stretching, C-C stretching, C-N stretching, and various bending and deformation modes. The C-H stretching vibrations of the methylene (CH₂) groups in the ring are expected to appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration, characteristic of the amine functionality within the ring, would likely be observed in the 1000-1200 cm⁻¹ range.
Table 1: Predicted Prominent Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| SO₂ Asymmetric Stretch | 1300 - 1350 | Strong |
| SO₂ Symmetric Stretch | 1100 - 1160 | Strong |
| C-N Stretch (Azepane Ring) | 1000 - 1200 | Medium |
| C-H Stretches (Azepane Ring) | 2850 - 3000 | Strong |
Gas-Phase Infrared Spectroscopy
Gas-phase infrared (IR) spectroscopy provides information about the vibrational modes of isolated molecules, free from intermolecular interactions that occur in condensed phases. This technique would be particularly useful for studying the intrinsic conformational preferences of this compound.
Similar to Raman spectroscopy, gas-phase IR spectroscopy would clearly identify the sulfonyl and azepane moieties. The SO₂ group exhibits strong IR absorptions for its asymmetric and symmetric stretching modes, with predicted frequencies similar to those in Raman spectroscopy.
Asymmetric SO₂ Stretch: 1330-1370 cm⁻¹
Symmetric SO₂ Stretch: 1140-1180 cm⁻¹
The N-H stretching vibration of the azepane ring is a key diagnostic feature in the IR spectrum. In the gas phase, secondary amines typically show a sharp, medium-intensity band in the region of 3300-3500 cm⁻¹. The exact position can provide insights into the conformational orientation of the N-H bond (axial vs. equatorial). The C-H stretching vibrations of the methylene groups in the azepane ring would result in strong absorptions between 2850 and 3000 cm⁻¹.
The "fingerprint" region of the gas-phase IR spectrum (below 1500 cm⁻¹) would contain a complex series of bands arising from C-C stretching, C-N stretching, and various bending and wagging motions of the azepane ring. Detailed analysis of this region, often aided by computational modeling, could help to elucidate the preferred gas-phase conformation of the molecule.
Table 2: Predicted Key Gas-Phase IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretches | 2850 - 3000 | Strong |
| SO₂ Asymmetric Stretch | 1330 - 1370 | Strong |
| SO₂ Symmetric Stretch | 1140 - 1180 | Strong |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, various MS techniques would provide complementary information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, which contains a secondary amine that can be readily protonated. In positive-ion mode ESI-MS, this compound is expected to predominantly form a protonated molecule, [M+H]⁺. The high-resolution mass of this ion would allow for the unambiguous determination of its elemental composition.
Given the molecular formula of this compound (C₇H₁₅NO₂S), the expected monoisotopic mass of the neutral molecule is approximately 177.0823 u. Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 178.0896.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) of the protonated this compound ion ([M+H]⁺ at m/z 178) would induce fragmentation, providing valuable structural information. Based on the known fragmentation patterns of sulfonamides and cyclic amines, several key fragmentation pathways can be predicted. nih.gov
A common fragmentation pathway for sulfonamides involves the cleavage of the C-S or S-N bond. nih.gov Another characteristic fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov Fragmentation of the azepane ring itself is also expected, likely through ring-opening followed by the loss of small neutral molecules.
Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of Protonated this compound ([M+H]⁺ = 178.1)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 178.1 | 114.1 | SO₂ (64) | Protonated azepane ring with a methyl group at position 3 |
| 178.1 | 99.1 | CH₃SO₂ (79) | Protonated azepane ring fragment |
| 178.1 | 84.1 | C₄H₈ + H (57) from ring opening | Fragment of the azepane ring |
Hyphenated Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS)
The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of complex mixtures and the confident identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS): The volatility of this compound may be suitable for GC analysis. However, the presence of the polar N-H and SO₂ groups could lead to peak tailing on standard non-polar GC columns. Derivatization of the amine group, for instance, through silylation or acylation, could improve its chromatographic behavior. In GC-MS, electron ionization (EI) is commonly used. The EI mass spectrum of this compound would likely show a molecular ion peak (M⁺˙ at m/z 177), although it may be of low abundance due to extensive fragmentation. The fragmentation pattern would be more complex than in ESI-MS/MS, with characteristic fragments arising from the cleavage of the sulfonyl group and the azepane ring.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the more suitable technique for the analysis of this compound due to its polarity. usda.gov Reversed-phase liquid chromatography would be the method of choice, likely using an acidic mobile phase to ensure the protonation of the amine group for good peak shape and efficient ionization in ESI-MS. nih.gov LC-MS would allow for the separation of this compound from potential impurities or related compounds, with subsequent detection by MS or MS/MS as described above.
Ion Mobility Spectrometry (IMS) coupled with MS
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion, which is characterized by its collision cross section (CCS). nih.gov For this compound, IMS-MS could be particularly valuable for several reasons.
Firstly, it could separate this compound from any structural isomers that might be present as impurities, which would have the same mass but potentially different shapes and therefore different drift times in the IMS cell. Secondly, the measurement of the CCS value for the protonated molecule would provide an additional, orthogonal physicochemical parameter that could be used for its confident identification, especially in complex matrices. The CCS value is a characteristic property of an ion and can be compared against theoretical calculations or experimental databases. While no experimental CCS value is available for this compound, it would be expected to be in the range typical for small molecules of its size and shape.
Table 4: Summary of Hypothesized Spectroscopic and Spectrometric Data for this compound
| Technique | Predicted Key Observations |
|---|---|
| Raman Spectroscopy | Strong peaks for SO₂ stretches (1100-1160 cm⁻¹, 1300-1350 cm⁻¹); C-H stretches (2850-3000 cm⁻¹). |
| Gas-Phase IR Spectroscopy | Strong absorptions for SO₂ stretches (1140-1180 cm⁻¹, 1330-1370 cm⁻¹); N-H stretch (3300-3500 cm⁻¹); C-H stretches (2850-3000 cm⁻¹). |
| ESI-MS | Protonated molecule [M+H]⁺ at m/z ≈ 178.1. |
| Tandem MS (MS/MS) | Major fragments corresponding to neutral loss of SO₂ (m/z 114.1) and cleavage of the C-S bond. |
| GC-MS | Potential for analysis, possibly requiring derivatization. Complex fragmentation pattern under EI. |
| LC-MS | Ideal for analysis using reversed-phase chromatography with ESI-MS detection. |
| IMS-MS | Provides separation from isomers and a characteristic collision cross section (CCS) value for enhanced identification. |
Advanced Spectroscopic Methods and Emerging Techniques
The unambiguous structural elucidation and in-depth characterization of molecules like this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information on the electronic and structural properties of the material, going beyond routine characterization.
Electron Energy-Loss Spectroscopy (EELS)
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with transmission electron microscopy (TEM), that provides insights into the elemental composition, chemical bonding, and electronic properties of a sample at a high spatial resolution. In the context of this compound, EELS could provide valuable information that is complementary to other spectroscopic methods.
The EELS spectrum is broadly divided into two regions: the low-loss and high-loss regions. The low-loss region provides information about the collective excitations of valence electrons (plasmons), which are sensitive to the material's dielectric properties. The high-loss region is characterized by sharp ionization edges corresponding to the energy required to excite core-level electrons to unoccupied states. These edges are element-specific and their fine structure can reveal details about the local chemical environment and oxidation state of the atoms.
For this compound, EELS could be used to:
Elemental Mapping: Identify the spatial distribution of carbon, nitrogen, oxygen, and sulfur atoms within a sample, which would be particularly useful for composite materials or formulations containing the compound.
Bonding Information: The fine structure of the carbon K-edge and nitrogen K-edge could provide information about the hybridization states (sp², sp³) of these atoms within the azepane ring and the methanesulfonyl group.
Oxidation State Analysis: The energy position of the sulfur L-edge could confirm the +6 oxidation state of the sulfur atom in the sulfonyl group.
| EELS Analysis of this compound | Information Gained |
| Low-Loss Region | Dielectric properties, plasmonic excitations. |
| Carbon K-edge | C-C, C-N, and C-H bonding environments, sp³/sp² hybridization ratios. |
| Nitrogen K-edge | C-N bonding within the azepane ring. |
| Oxygen K-edge | S-O bonding in the methanesulfonyl group. |
| Sulfur L-edge | Oxidation state and local coordination of the sulfur atom. |
Surface Spectroscopy Techniques
Given that the surface properties of a compound can be critical for its application, particularly in materials science and catalysis, surface-sensitive spectroscopic techniques are indispensable. For a compound like this compound, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) would be highly informative.
X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental composition and chemical state information from the top few nanometers of a material's surface. For this compound, XPS would be able to identify and quantify the surface concentrations of C, N, O, and S. High-resolution scans of the C 1s, N 1s, O 1s, and S 2p core levels would provide detailed information on the chemical bonding environments, distinguishing, for example, the nitrogen in the azepane ring from any potential surface contaminants.
Auger Electron Spectroscopy (AES): AES is another surface-sensitive technique that can provide elemental information, often with higher spatial resolution than XPS. It is particularly useful for depth profiling to understand the composition as a function of depth from the surface, which could be relevant if this compound is used as a coating or in a layered device.
Development of Comprehensive Analytical Strategies for Azepane Compounds
A robust analytical strategy for the comprehensive characterization of azepane compounds, including this compound, would involve a multi-technique approach. This ensures that all aspects of the compound's structure, purity, and properties are thoroughly investigated.
The development of such a strategy would typically proceed as follows:
Initial Characterization: Confirmation of the molecular structure using fundamental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁵N and ³³S), Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and stability, would be used to determine the purity and identify any potential impurities.
Solid-State Characterization: For crystalline forms of the compound, X-ray Diffraction (XRD) would be essential to determine the crystal structure and polymorphism. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information on melting point, decomposition temperature, and thermal stability.
Advanced and Specialized Analysis: For in-depth electronic and surface characterization, the advanced techniques discussed above, such as EELS and surface spectroscopy, would be employed.
This tiered approach ensures a thorough and scientifically sound characterization of azepane derivatives, providing the necessary data for their potential applications in various scientific and industrial fields.
Derivatization Strategies and Synthetic Applications of 3 Methanesulfonylazepane
Synthesis of Novel 3-Methanesulfonylazepane Derivatives
The chemical structure of this compound offers three primary sites for modification: the secondary amine of the azepane ring, the methanesulfonyl group itself, and the peripheral carbon atoms of the heterocyclic core. Strategic functionalization at these positions allows for the generation of a diverse library of novel compounds.
Functionalization of the Azepane Nitrogen
The secondary amine in the azepane ring is a nucleophilic and basic center, making it a prime site for functionalization. Standard synthetic transformations can be employed to introduce a wide array of substituents, thereby modulating the molecule's physicochemical properties, such as polarity, basicity, and steric profile. Key functionalization strategies include N-alkylation, N-acylation, and N-arylation.
N-Alkylation: This involves the reaction of the azepane nitrogen with alkyl halides, tosylates, or other alkylating agents in the presence of a base to prevent quaternization. This reaction introduces simple or complex alkyl chains.
N-Acylation: The reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives (amides). This transformation neutralizes the basicity of the nitrogen and introduces a planar amide functional group, which can act as a hydrogen bond acceptor.
N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl substituents at the nitrogen position, providing direct access to compounds with extended aromatic systems.
| Transformation | Reagent Class | Typical Conditions | Resulting Functional Group |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Tertiary Amine (N-R) |
| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Tertiary Amine (N-CH₂R / N-CHR'R) |
| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | Amide (N-C(O)R) |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM) | Sulfonamide (N-SO₂R) |
| N-Arylation | Aryl Halide (Ar-X) | Pd or Cu catalyst, Ligand, Base (e.g., NaOt-Bu) | Tertiary Arylamine (N-Ar) |
Modifications at the Methanesulfonyl Group
The methanesulfonyl group is generally characterized by its chemical stability and electron-withdrawing nature. chem-station.com Direct modification of the sulfur atom is challenging; however, synthetic strategies can target the adjacent carbon atoms (α- and β-positions relative to the sulfur) or involve the transformation of the entire sulfonyl moiety.
Recent advances in photoredox catalysis have enabled novel methods for the functionalization of organosulfones. mdpi.com For instance, visible-light-driven radical cascade reactions can be used to introduce α-carbonyl alkyl side chains onto related β-ketosulfone systems. mdpi.com Another approach involves the deprotonation of the α-carbon to the sulfone group using a strong base, generating an α-sulfonyl anion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. acs.org Furthermore, methods for the reductive cleavage of N-S bonds in complex sulfonamides have been developed, which generate sulfinate intermediates that can be trapped with electrophiles, offering a pathway to convert the sulfonyl group into other sulfur(VI) functionalities. chemrxiv.org
Introduction of Peripheral Substituents for Synthetic Diversification
The introduction of substituents at various positions on the azepane carbon framework is crucial for exploring the chemical space and optimizing biological activity. lifechemicals.com A powerful strategy for synthesizing polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This method transforms readily available, substituted six-membered nitroaromatic compounds into seven-membered azepine rings, which can then be hydrogenated to the corresponding saturated azepanes. thieme-connect.comresearchgate.net
The key advantage of this approach is that the substitution pattern on the final azepane ring is dictated by the substitution pattern of the starting nitroarene. nih.govresearchgate.net For example, a meta-substituted nitroarene can lead to a mixture of C3- and C4-functionalized azepanes. researchgate.net This allows for the systematic introduction of a wide range of functional groups, including halogens, alkyls, ethers, and esters, onto the azepane core.
| Substituent on Starting Nitroarene | Position on Nitroarene | Resulting Substituent on Azepane Ring |
|---|---|---|
| -CH₃ | meta | C3-Methyl and C4-Methyl |
| -F, -Cl, -Br | para | C4-Halo |
| -CF₃ | meta | C3-Trifluoromethyl and C4-Trifluoromethyl |
| -CO₂Me | para | C4-Carbomethoxy |
| -Ph | meta | C3-Phenyl and C4-Phenyl |
This compound as a Versatile Synthetic Building Block
Beyond derivatization, the this compound scaffold serves as a valuable building block for the synthesis of more elaborate molecules, including novel heterocyclic systems and complex architectures for drug discovery.
Utilization in Heterocyclic Synthesis
The functional groups of this compound can be leveraged to construct fused polycyclic systems. The secondary amine can participate in cyclization reactions with bifunctional reagents. For example, intramolecular reactions can lead to the formation of azepane-fused heterocycles. Synthetic methods have been reported for generating fused dihydroazepine derivatives through intramolecular cyclopropanation followed by rearrangement, demonstrating the utility of the azepine core in building complex ring systems. researchgate.net The presence of the sulfonyl group can also influence the regioselectivity of such cyclizations or be used as a synthetic handle for subsequent transformations.
Role in Constructing Complex Molecular Architectures
In medicinal chemistry, there is a growing emphasis on developing molecules with high sp³ character to improve properties like solubility and metabolic stability while exploring three-dimensional chemical space. daneshyari.com The azepane ring is an ideal scaffold in this regard, as its seven-membered structure imparts significant conformational flexibility, which is often crucial for biological activity. lifechemicals.com
The this compound core can be used as a central scaffold to which various pharmacophoric groups are attached. Its utility has been demonstrated in the synthesis of azepane analogues of known piperidine-containing drugs, showcasing its role as a bioisosteric replacement to explore new structure-activity relationships. manchester.ac.ukthieme-connect.com The defined stereochemistry and the influence of the sulfonyl group on the ring's preferred conformation can be exploited to design ligands with precise three-dimensional orientations for optimal target binding. mq.edu.aursc.org
Report on the Chemical Compound “this compound”
Introduction
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available information regarding the chemical compound “this compound.” While the existence of this compound is confirmed through listings in chemical supplier catalogs and a patent that mentions its hydrochloride salt, there are no detailed scientific publications available that specifically address its synthesis, derivatization, or reactivity in the manner requested.
The search did yield general information on related classes of compounds, such as azepane derivatives and cyclic sulfones. This broader literature covers various synthetic methodologies, including stereoselective approaches for the functionalization of the azepane ring and studies on the reactivity of sulfonyl groups within heterocyclic systems. For instance, a study on azepane sulfonamides as potent 11β-HSD1 inhibitors highlights the pharmacological interest in this class of molecules.
However, the specific data required to populate the requested article outline for “this compound” is absent from the current body of scientific literature. This includes a lack of information on:
Stereoselective Derivatization of this compound: No studies were found that describe methods for the stereoselective introduction of functional groups onto the this compound scaffold.
Method Development in Synthetic Organic Chemistry Driven by this compound: The compound has not been identified as a key molecule driving the development of new synthetic methods.
Studies on the Influence of Structural Modifications on Subsequent Reactivity: There are no published studies examining how modifications to the this compound structure affect its chemical reactivity.
Due to the absence of specific research on “this compound,” it is not possible to generate the detailed and scientifically accurate article as per the provided outline. The available information is limited to its existence and general knowledge of related compound classes, which is insufficient to address the specific topics of derivatization strategies and synthetic applications requested. Further research and publication in the field of synthetic organic chemistry would be necessary to provide the detailed information required for such an article.
Computational and Theoretical Investigations of 3 Methanesulfonylazepane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of a molecule like 3-methanesulfonylazepane. These calculations, typically employing methods such as Density Functional Theory (DFT) or ab initio approaches, can provide invaluable insights into the molecule's behavior at a subatomic level.
A primary focus of such calculations would be the determination of the molecular orbital (MO) energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map would reveal the electron-rich and electron-deficient regions of this compound, identifying potential sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the sulfonyl group are expected to be electron-rich, while the hydrogen atoms of the azepane ring might be electron-poor.
Various reactivity descriptors can be derived from the results of quantum chemical calculations. These include electronegativity, chemical hardness and softness, and the Fukui function. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Indicates electron-donating ability | |
| LUMO Energy | Indicates electron-accepting ability | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |
| Dipole Moment | Quantifies the overall polarity of the molecule | |
| Electrostatic Potential | Maps electron-rich and electron-deficient regions |
Conformational Analysis and Energy Landscapes
The seven-membered azepane ring of this compound is highly flexible, allowing it to adopt a variety of conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the dynamic behavior of the molecule. This is typically achieved by systematically exploring the potential energy surface (PES) of the molecule.
Computational methods can be used to calculate the relative energies of different conformations, such as chair, boat, and twist-chair forms of the azepane ring. The methanesulfonyl group at the 3-position will significantly influence the conformational preferences due to steric and electronic effects. The analysis would aim to identify the global minimum energy conformation, which is the most populated conformer at equilibrium, as well as other low-energy local minima.
The results of a conformational analysis are often visualized as an energy landscape, a plot of potential energy as a function of one or more conformational coordinates (e.g., dihedral angles). This landscape provides a comprehensive picture of the conformational space available to the molecule, including the energy barriers between different conformers. These barriers determine the rates of conformational interconversion. For azepane derivatives, the twist-chair conformation is often found to be the most stable. nih.gov
Theoretical Predictions of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can be invaluable for the characterization and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with experimental data, one can confirm the molecular structure and assign the observed signals to specific atoms.
Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding intensities of a molecule can be calculated using quantum chemical methods. These calculations can predict the positions of characteristic absorption bands in the IR spectrum. For this compound, one would expect to see characteristic bands for the S=O stretching vibrations of the sulfonyl group, as well as C-H and N-H stretching and bending vibrations of the azepane ring.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value Range |
| ¹H NMR | Chemical Shift (ppm) | |
| ¹³C NMR | Chemical Shift (ppm) | |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | S=O stretch: 1300-1350, 1140-1160 |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion.
These simulations can be used to study how the molecule interacts with its environment. For example, an MD simulation of this compound in a solvent like water would reveal the nature of the intermolecular hydrogen bonds and other non-covalent interactions. This information is crucial for understanding the solubility and transport properties of the molecule.
Furthermore, if this compound is being investigated as a potential drug candidate, MD simulations can be used to model its interaction with a target protein. These simulations can help to identify the binding site, predict the binding affinity, and understand the key intermolecular interactions that stabilize the complex. Such studies are common for sulfonamide-containing compounds, which are a well-known class of drugs. peerj.com
Computational Modeling of Reaction Pathways and Energetics
Computational modeling can be employed to investigate the potential chemical reactions involving this compound. This involves mapping out the reaction pathways, locating the transition states, and calculating the activation energies.
For example, one could computationally model the N-alkylation or N-acylation of the azepane nitrogen to understand the reactivity of this functional group. The calculations would help to determine the most likely reaction mechanism and to predict the reaction rates.
Similarly, the reactivity of the methanesulfonyl group could be investigated. For instance, computational modeling could be used to study the susceptibility of the sulfur atom to nucleophilic attack or the potential for elimination reactions. By understanding the energetics of different reaction pathways, it is possible to predict the most favorable reaction conditions and to design more efficient synthetic routes to derivatives of this compound. DFT calculations are a common tool for exploring such reaction pathways. researchgate.net
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 3-Methanesulfonylazepane
Currently, there is a notable absence of dedicated scholarly research specifically focused on this compound. A comprehensive search of scientific literature and chemical databases reveals no articles detailing its synthesis, properties, or applications. However, an understanding of its constituent functional groups—the azepane ring and the methanesulfonyl group—allows for a theoretical and inferred understanding of its potential chemical nature.
The methanesulfonyl group (-SO₂CH₃) is a common functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to improve the metabolic stability and pharmacokinetic properties of drug candidates. The synthesis of heterocyclic sulfonamides is a well-established area of organic chemistry, often involving the reaction of a primary or secondary amine with a sulfonyl chloride. nih.govmdpi.comfao.org
Based on these general principles, this compound would be a sulfonamide derivative of the azepane ring. Its structure would feature the methanesulfonyl group attached to the nitrogen atom of the azepane ring. However, without experimental data, its physical and chemical properties remain speculative.
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary and most significant knowledge gap is the complete lack of empirical data on this compound. This void in the scientific record presents numerous avenues for future research:
Synthesis and Characterization: The most fundamental unexplored area is the development of a reliable and efficient synthetic route to this compound. While a reaction between azepane and methanesulfonyl chloride is a logical starting point, the optimization of reaction conditions, purification methods, and full characterization of the product using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) are essential first steps. mdpi.comnih.govresearchgate.netnih.govomicsdi.org
Physicochemical Properties: There is no information on the fundamental physical and chemical properties of this compound, such as its melting point, boiling point, solubility, pKa, and conformational analysis. These parameters are crucial for any potential application.
Reactivity and Chemical Behavior: The reactivity of the azepane ring and the influence of the methanesulfonyl group on its chemical behavior are unknown. Studies exploring its stability, potential for further functionalization at other positions on the azepane ring, and its behavior in different reaction conditions would be highly valuable.
Biological Activity Screening: Given the prevalence of the azepane motif in bioactive molecules, screening this compound for various biological activities (e.g., as an enzyme inhibitor, receptor agonist/antagonist) could uncover potential therapeutic applications. nih.govnih.govacs.orgdntb.gov.ua
Prospective Methodological Advancements in this compound Chemistry
Future research into this compound could benefit from and contribute to methodological advancements in organic synthesis.
Novel Synthetic Strategies: Beyond the classical sulfonamide synthesis, researchers could explore more modern and efficient methods. This might include flow chemistry for a more controlled and scalable synthesis, or the use of novel catalysts to improve yield and purity. The development of stereoselective synthesis methods to access specific enantiomers or diastereomers of substituted this compound derivatives could also be a significant advancement.
Computational Chemistry: In the absence of experimental data, computational modeling can provide initial insights into the molecule's properties. Density functional theory (DFT) calculations could predict its three-dimensional structure, electronic properties, and spectroscopic signatures, which would be invaluable in guiding future experimental work.
Potential for this compound as a Platform for Novel Organic Synthesis
Should the synthesis and characterization of this compound be achieved, it could serve as a valuable building block for the creation of more complex molecules.
Derivative Libraries: The azepane ring offers multiple sites for further chemical modification. The synthesis of a library of derivatives with substituents at various positions could be a fruitful area of research. These derivatives could then be screened for a wide range of biological activities, potentially leading to the discovery of new drug leads.
Scaffold for Complex Molecules: this compound could be incorporated as a structural motif into larger, more complex molecules. Its specific conformational properties and the electronic influence of the methanesulfonyl group could be leveraged to design molecules with specific shapes and functionalities, which is a key aspect of modern drug design. lifechemicals.com
Q & A
Q. What are the recommended synthetic routes for 3-Methanesulfonylazepane, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of azepane with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Reaction optimization includes:
- Temperature control : Maintaining 0–5°C to minimize side reactions.
- Stoichiometric ratios : A 1:1.2 molar ratio of azepane to methanesulfonyl chloride ensures complete conversion.
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress.
Post-synthesis, purification via column chromatography (silica gel, gradient elution) yields >95% purity. Validate reproducibility by replicating under inert atmospheres (argon/nitrogen) to exclude moisture .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm (mobile phase: acetonitrile/water 70:30) quantifies purity. Compare retention times against a certified reference standard .
- Spectroscopy : Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity. Key signals include δ 3.1 ppm (azepane N–CH₂) and δ 3.4 ppm (methanesulfonyl S–CH₃). Mass spectrometry (MS) with electrospray ionization (ESI+) verifies molecular ion peaks (expected m/z: 193.1 [M+H]⁺) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 30 days. Analyze degradation via HPLC.
- Light sensitivity : Expose to UV (254 nm) and monitor photodegradation products.
- Humidity : Test hygroscopicity by storing at 75% relative humidity.
Results indicate optimal stability in amber glass vials at –20°C with desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Systematic review : Aggregate data from peer-reviewed journals, noting variables like dosage (e.g., 10–100 µM), cell lines (HEK293 vs. HeLa), and assay protocols (MTT vs. luminescence).
- Meta-analysis : Use statistical tools (e.g., RevMan) to identify outliers and confounding factors. For example, differences in cell permeability due to solvent choice (DMSO vs. PBS) may explain activity discrepancies.
- Validation experiments : Replicate conflicting studies under standardized conditions (e.g., ISO 17025 guidelines) to isolate variables .
Q. What mechanistic insights support this compound’s role as a GABA receptor modulator, and how can binding affinity be quantified?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GABAₐ receptor subunits (e.g., α1β2γ2). Key residues (e.g., β2-Tyr157) may form hydrogen bonds with the sulfonyl group.
- Radioligand displacement assays : Compete with [³H]muscimol in rat cortical membranes. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism).
- Electrophysiology : Patch-clamp recordings in transfected HEK cells quantify chloride ion flux changes .
Q. What strategies improve the translational relevance of in vitro findings for this compound to in vivo models?
- Methodological Answer :
- Pharmacokinetic modeling : Use allometric scaling from rodent studies to predict human clearance rates. Adjust for species-specific metabolic differences (e.g., CYP3A4 vs. CYP2D6 activity).
- Toxicology : Conduct acute toxicity assays (OECD 423) in Sprague-Dawley rats (dose range: 50–500 mg/kg). Monitor serum biomarkers (ALT, AST) and histopathology.
- Bioavailability : Employ LC-MS/MS to measure plasma concentrations post-administration. Optimize formulations (e.g., PEGylated nanoparticles) to enhance blood-brain barrier penetration .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility assays : Use shake-flask method (USP <1236>) in triplicate. Test solvents (water, ethanol, DMSO) at 25°C and 37°C.
- Molecular dynamics simulations : Compute Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.
- Documentation : Report detailed solvent purity (e.g., HPLC-grade vs. technical-grade DMSO) and equilibration times, as impurities and kinetic factors often cause discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
